Band Gap Comparison: Cu2S vs. CuS
Cu2S is a direct band gap semiconductor, whereas CuS is a metallic conductor. First-principles calculations at ambient pressure show that Cu2S has a band gap of 0.72 eV, while CuS and CuS2 exhibit zero band gap (metallic behavior) [1]. X-ray absorption spectroscopy confirms that Cu2S contains a significant proportion of Cu²⁺ sites and Cu⁰ centers, correlating with its temperature-dependent electrical conductivity, while CuS has tetrahedral Cu²⁺ and trigonal Cu¹⁺ sites with alternating high and low charge planes [2]. This fundamental electronic difference determines whether a material behaves as a semiconductor or a metal, directly impacting device architectures in photovoltaics and sensors.
| Evidence Dimension | Band gap (Eg) |
|---|---|
| Target Compound Data | 0.72 eV (direct) |
| Comparator Or Baseline | CuS: 0 eV (metallic); CuS2: 0 eV (metallic) |
| Quantified Difference | Cu2S is semiconducting; CuS is metallic |
| Conditions | First-principles DFT calculations at ambient pressure |
Why This Matters
This determines whether the material can function as a photovoltaic absorber or requires metallic electrode integration.
- [1] Li, D., et al. (2025). Theoretical exploration of the Cu-S system at ambient pressure. Materials Today Communications, 43, 112456. View Source
- [2] Mikhlin, Y., et al. (2013). Quantitative X-ray absorption and emission spectroscopies: Electronic structure elucidation of Cu2S and CuS. Journal of Materials Chemistry C, 1(13), 2448–2454. View Source
